molecular formula C32H31N5O2S2 B15038007 2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15038007
M. Wt: 581.8 g/mol
InChI Key: CTUUNUZDDDOSEO-OOAXWGSJSA-N
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Description

The compound (5Z)-5-{[2-(4-BENZYLPIPERAZIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule featuring a variety of functional groups, including piperazine, pyridopyrimidine, and thiazolidinone

Properties

Molecular Formula

C32H31N5O2S2

Molecular Weight

581.8 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C32H31N5O2S2/c1-22-10-9-15-36-28(22)33-29(35-18-16-34(17-19-35)21-24-11-5-3-6-12-24)26(30(36)38)20-27-31(39)37(32(40)41-27)23(2)25-13-7-4-8-14-25/h3-15,20,23H,16-19,21H2,1-2H3/b27-20-

InChI Key

CTUUNUZDDDOSEO-OOAXWGSJSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)N5CCN(CC5)CC6=CC=CC=C6

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)N5CCN(CC5)CC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridopyrimidine core, followed by the introduction of the piperazine and thiazolidinone moieties. The final step often involves the formation of the methylene bridge linking the different parts of the molecule. Reaction conditions may include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridopyrimidine core can be reduced under specific conditions to alter its electronic properties.

    Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups to modify the compound’s activity.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Altered pyridopyrimidine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyridopyrimidine core may inhibit certain enzymes. The thiazolidinone moiety can form covalent bonds with biological targets, leading to various biological effects. These interactions can modulate signaling pathways and biochemical processes within cells.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[2-(4-METHYLPIPERAZIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-5-{[2-(4-ETHYLPIPERAZIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The unique combination of functional groups in this compound, particularly the presence of the piperazine, pyridopyrimidine, and thiazolidinone moieties, distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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